2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide typically involves the nitration of 4-(trifluoromethyl)phenol followed by the reaction with chloroacetic acid or its derivatives. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with chloroacetic acid is carried out under basic conditions, often using sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-[2-amino-4-(trifluoromethyl)phenoxy]acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetic acid and ammonia.
Scientific Research Applications
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenoxyacetamide moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 2-nitro-4-(trifluoromethyl)benzoic acid
- 2-nitro-4-(trifluoromethyl)benzamide
Uniqueness
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(18-4-8(13)15)6(3-5)14(16)17/h1-3H,4H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJTLVYHLEQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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